molecular formula C11H12N2O B1588264 3-Morpholin-4-ylbenzonitrile CAS No. 204078-31-9

3-Morpholin-4-ylbenzonitrile

Cat. No. B1588264
CAS RN: 204078-31-9
M. Wt: 188.23 g/mol
InChI Key: OQRDPCPTEDSJHU-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylbenzonitrile is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da .


Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-ylbenzonitrile consists of a morpholine ring attached to a benzonitrile group . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

3-Morpholin-4-ylbenzonitrile has a molecular formula of C11H12N2O and an average mass of 188.226 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Parkinson’s Disease Research

3-Morpholin-4-ylbenzonitrile: has been identified as a potent inhibitor of the LRRK2 kinase . This enzyme has been genetically linked to Parkinson’s disease (PD), particularly the G2019S mutation, which increases kinase activity and is associated with the disease . The compound’s ability to selectively inhibit LRRK2 makes it a valuable tool for developing treatments for PD.

Kinase Selectivity Profiling

The compound has been used in the discovery and optimization of novel series of LRRK2 inhibitors. Its role in improving kinome selectivity is crucial, especially using a surrogate crystallography approach . This helps in identifying compounds with minimal off-target effects, which is essential for drug safety.

Neuropharmacology

Due to its brain penetrant properties, 3-Morpholin-4-ylbenzonitrile serves as a significant compound in neuropharmacological research . It can cross the blood-brain barrier, making it a candidate for studying central nervous system (CNS) pharmacodynamics and the potential treatment of neurological disorders.

Molecular Encapsulation/Recognition

This compound has potential applications in the field of molecular encapsulation and recognition. It can be incorporated into molecular assemblies with macrocyclic receptors like cyclodextrins, calixarenes, and resorcinarenes, which are known for their ability to form host-guest complexes . This property is useful in designing drug delivery systems and understanding molecular interactions.

Chemical Catalysis

The structural features of 3-Morpholin-4-ylbenzonitrile allow it to be part of catalytic systems. When integrated with porphyrin frameworks, it can contribute to the development of biomimetic reactions and catalysis . This is particularly relevant in the synthesis of complex organic compounds.

Sensor Devices

Due to its unique structural properties, 3-Morpholin-4-ylbenzonitrile can be used in the construction of sensor devices. These devices can detect specific chemical or biological substances, and the compound’s role in such sensors could lead to advancements in diagnostic technologies .

Biomimetic Research

The compound’s ability to interact with various biological mimics makes it a valuable asset in biomimetic research. It can help in understanding the fundamental processes of life and in the development of materials that imitate biological systems .

Drug Development

Lastly, 3-Morpholin-4-ylbenzonitrile is instrumental in the drug development process. Its role in the synthesis of pharmaceuticals, especially those targeting kinases, is significant. It aids in the creation of more effective and safer drugs by allowing for the precise targeting of disease-related enzymes .

Safety and Hazards

The safety data sheet (SDS) for 3-Morpholin-4-ylbenzonitrile was not found in the available resources . Therefore, it’s recommended to handle this compound with the same precautions as for other chemicals.

properties

IUPAC Name

3-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRDPCPTEDSJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427629
Record name 3-morpholin-4-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-ylbenzonitrile

CAS RN

204078-31-9
Record name 3-morpholin-4-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluorobenzonitrile (4.35 g, 36.0 mmol) was dissolved in acetonitrile (40 ml), and morpholine (110 ml, 1.25 mol) was added thereto followed by stirring at 110° C. for 3 days and nights. The reaction mixture was concentrated to give oily substances which were then purified by silica gel chromatography (eluent: chloroform) to give the title compound (1.80 g, 27%) as oily substances.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
27%

Synthesis routes and methods II

Procedure details

3-Cyanophenol (1.77 g, 14.9mmol) and triethylamine (6.30 ml, 45.2 mmol) were dissolved in methylene chloride (75 ml) and stirred at -10° C. in an argon gas atmosphere. A solution of trifluoroacetic anhydride (3.79 ml, 22.5 mmol) dissolved in methylene chloride (15 ml) was added dropwise thereto, and after the addition was completed, the mixture was stirred for 1.5 hours. After the reaction was completed, the solvent was removed under reduced pressure, and an aqueous solution of sodium hydrogen carbonate was added to the resulting concentrated residue and the mixture was extracted with methylene chloride. The organic layer was washed with a saturated aqueous sodium chloride solution and dried over sodium sulfate. The drying agent was filtered off and the filtrate was concentrated. The resulting concentrated residue was purified by silica gel column chromatography (chloroform/methanol=100) to give oily substances. The resulting oily substances were dissolved in acetonitrile (40 ml). Morpholine (33.0 ml, 378 mmol) was added thereto and the mixture was stirred for 3 days under heating at reflux. The solvent and unreacted reagents were distilled off under reduced pressure, water was added to the concentrated residue, and the mixture was extracted with chloroform. The organic layer was dried (over sodium sulfate), the drying agent was filtered off, and the filtrate was concentrated. The resulting concentrated filtrate was purified by silica gel column chromatography (eluent: chloroform/hexane=1/2) to give the title compound (0.74 g, 26%) as oily substances.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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